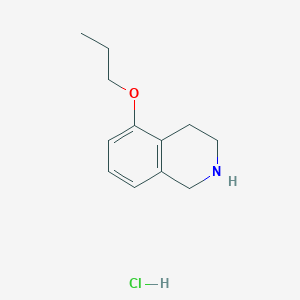
2,3-Dihydrobenzimidazo(1,2-b)oxazole-2-methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oxazolo[3,2-a]benzimidazole-2-methanol, 2,3-dihydro- is a heterocyclic compound that features a fused oxazole and benzimidazole ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Oxazolo[3,2-a]benzimidazole-2-methanol, 2,3-dihydro- typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminobenzimidazole with glyoxal in the presence of an acid catalyst to form the oxazole ring, followed by reduction to yield the 2,3-dihydro derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Oxazolo[3,2-a]benzimidazole-2-methanol, 2,3-dihydro- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding oxazole derivative.
Reduction: Reduction reactions can convert the oxazole ring to a more saturated form.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Halogenating agents, alkylating agents, and nucleophiles are used under various conditions to achieve substitution reactions.
Major Products Formed
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique electronic or optical properties.
Mecanismo De Acción
The mechanism of action of Oxazolo[3,2-a]benzimidazole-2-methanol, 2,3-dihydro- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
Oxazolo[3,2-a]benzimidazole, 2-ethyl-2,3-dihydro-: Similar structure with an ethyl group instead of a methanol group.
Oxazolo[3,2-a]benzimidazole, 2,3-dihydro-2-methyl-: Features a methyl group at the 2-position.
Uniqueness
Oxazolo[3,2-a]benzimidazole-2-methanol, 2,3-dihydro- is unique due to the presence of the methanol group, which can influence its reactivity and interactions with other molecules. This structural feature can enhance its potential as a versatile intermediate in synthetic chemistry and its bioactivity in medicinal applications .
Propiedades
Número CAS |
61532-55-6 |
|---|---|
Fórmula molecular |
C10H10N2O2 |
Peso molecular |
190.20 g/mol |
Nombre IUPAC |
1,2-dihydro-[1,3]oxazolo[3,2-a]benzimidazol-2-ylmethanol |
InChI |
InChI=1S/C10H10N2O2/c13-6-7-5-12-9-4-2-1-3-8(9)11-10(12)14-7/h1-4,7,13H,5-6H2 |
Clave InChI |
KMQXBSMPCAVNEQ-UHFFFAOYSA-N |
SMILES canónico |
C1C(OC2=NC3=CC=CC=C3N21)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-benzyl-2H-[1,2,4]triazine-3,5-dione](/img/structure/B13930843.png)

![5-[4-(Trifluoromethyl)phenyl]thiophene-2-carboxylic acid](/img/structure/B13930856.png)





![5-(4-Morpholinobenzyloxy)-1h-pyrrolo[2,3-b]pyridine](/img/structure/B13930876.png)


![Methyl 3-bromo-4-fluoro-6-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B13930884.png)


